molecular formula C10H14ClNO2S2 B2404378 1-(5-Chloro-thiophene-2-sulfonyl)-3-methyl-piperidine CAS No. 500149-12-2

1-(5-Chloro-thiophene-2-sulfonyl)-3-methyl-piperidine

Cat. No. B2404378
M. Wt: 279.8
InChI Key: YBYYJJDHCDTTBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(5-Chloro-thiophene-2-sulfonyl)-3-methyl-piperidine” is a chemical compound. It is derived from 5-Chloro-2-thiophenesulfonyl Chloride . The compound is used in proteomics research .


Synthesis Analysis

The synthesis of similar compounds has been described in patents . The process involves reacting a compound with a sulphonating reagent, particularly a sulphite salt, to obtain a compound. This compound is then reacted with 3-methoxy amino propane to obtain another compound .


Molecular Structure Analysis

The molecular formula of 5-Chloro-2-thiophenesulfonyl Chloride, a precursor to the compound , is C4H2Cl2O2S2 . The molecular weight is 217.08 g/mol .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include sulphonation and reaction with 3-methoxy amino propane .

It is a liquid at room temperature .

Scientific Research Applications

Synthesis and Bioactivity

  • A series of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxy phenyl)sulfonyl]piperidine were synthesized, showing promising activity against butyrylcholinesterase enzyme (Khalid et al., 2013).

Antimicrobial Applications

  • 1-Benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were synthesized and exhibited significant antimicrobial activities against pathogens of tomato plants (Vinaya et al., 2009).

Anticancer Potential

  • Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, synthesized from compounds related to 1-(5-Chloro-thiophene-2-sulfonyl)-3-methyl-piperidine, showed strong anticancer activity (Rehman et al., 2018).

Antibacterial Activity

Structural Studies

  • Structural analysis of compounds like [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol provides insight into the molecular configurations of similar compounds (Girish et al., 2008).

Heterocyclic Chemistry

  • The use of piperidine-1-sulphenyl chloride in the preparation of sulfur-nitrogen heterocycles demonstrates the versatility of piperidine derivatives in synthesizing complex molecular structures (Bryce, 1984).

Synthesis of Novel Compounds

  • Synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus revealed their antibacterial potentials (Iqbal et al., 2017).

properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-3-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO2S2/c1-8-3-2-6-12(7-8)16(13,14)10-5-4-9(11)15-10/h4-5,8H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYYJJDHCDTTBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201332466
Record name 1-(5-chlorothiophen-2-yl)sulfonyl-3-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201332466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49733129
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(5-Chloro-thiophene-2-sulfonyl)-3-methyl-piperidine

CAS RN

500149-12-2
Record name 1-(5-chlorothiophen-2-yl)sulfonyl-3-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201332466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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